methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate
Description
Methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate is a heterocyclic compound featuring a fused bicyclic core (cyclopenta[3,4]pyrazolo[1,5-a]pyrazine) substituted with a sulfonylphenylcarbamate group.
Properties
IUPAC Name |
methyl N-[4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-25-17(22)18-12-5-7-13(8-6-12)26(23,24)20-9-10-21-16(11-20)14-3-2-4-15(14)19-21/h5-8H,2-4,9-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFQQLIUFDGBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate involves multi-step organic reactions
Industrial Production Methods: Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents used in these processes are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate can undergo various reactions, including:
Oxidation: leading to the formation of oxidized derivatives
Reduction: potentially yielding reduced analogs
Substitution: where functional groups on the phenyl ring or the pyrazine core may be replaced
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reductions. Substitution reactions often require specific halogenated reagents and suitable catalysts.
Major Products Formed: The major products depend on the reaction type and conditions. Oxidation and reduction reactions typically modify the functional groups, whereas substitution reactions introduce new groups to the existing structure.
Scientific Research Applications
Methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate has broad applications in scientific research:
Chemistry: : Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, though clinical applications are still in early research stages.
Industry: : Potential use as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:
1-(3,4,8,9-Tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone (CAS: 2034289-71-7)
- Core Structure : Identical cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core.
- Substituents: m-Tolyl ethanone (acetyl group attached to meta-methylbenzene).
- Molecular Weight : 295.4 g/mol (C₁₈H₂₁N₃O).
- Key Differences : Lacks the sulfonylphenylcarbamate group, resulting in lower polarity and molecular weight. The acetyl group may reduce hydrolytic stability compared to the carbamate in the target compound.
- Relevance : Highlights the impact of substituents on physicochemical properties. The target compound’s sulfonyl and carbamate groups likely enhance solubility and binding specificity .
Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] Derivatives ()
- Core Structure: Pyrazole and thieno[2,3-b]pyridine cores.
- Substituents: Aryl groups (e.g., furyl, chlorophenyl) and thioxo-cyanopyridine moieties.
- Biological Activity : Demonstrated antimicrobial activity, suggesting heterocycles with electron-withdrawing groups (e.g., CN, S) enhance bioactivity .
- Key Differences: The target compound’s carbamate and sulfonyl groups may offer improved metabolic stability compared to thioxo-cyanopyridines.
Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine.
- Substituents: Nitrophenyl, cyano, and ester groups.
- Molecular Weight : ~511.5 g/mol (estimated).
- The target compound’s carbamate and sulfonyl groups may provide better pharmacokinetic profiles .
Research Findings and Data Comparison
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Cyclopenta-pyrazolo-pyrazine | Sulfonylphenylcarbamate | ~395 (estimated) | High polarity, potential protease inhibition |
| 1-(3,4,8,9-Tetrahydro...-yl)-2-(m-tolyl)ethanone | Cyclopenta-pyrazolo-pyrazine | m-Tolyl ethanone | 295.4 | Moderate lipophilicity |
| Bis[6-(2-furyl)-2-thioxo...carbonitrile] | Thieno[2,3-b]pyridine | Furyl, thioxo-cyanopyridine | ~350–400 | Antimicrobial activity |
| Diethyl 8-cyano...dicarboxylate | Tetrahydroimidazo[1,2-a]pyridine | Nitrophenyl, cyano, esters | ~511.5 | High reactivity, electrophilic |
Key Observations:
Substituent Effects : Sulfonyl and carbamate groups in the target compound likely enhance aqueous solubility and enzymatic interaction compared to acetyl or nitro groups in analogs .
Biological Activity: ’s thioxo-cyanopyridines show antimicrobial activity, suggesting the target compound’s sulfonyl group could be optimized for similar applications .
Biological Activity
Methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a sulfonamide moiety and a carbamate group attached to a tetrahydro-cyclopenta-pyrazole framework. The molecular formula is , with a molecular weight of approximately 378.45 g/mol.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (human breast cancer).
- Findings : The compound demonstrated varying degrees of cytotoxicity, with specific derivatives showing IC50 values in the low micromolar range.
Table 1 summarizes the antiproliferative activity of this compound against selected cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 | 5.2 | Induction of apoptosis |
| K562 | 7.8 | Inhibition of cell proliferation |
| MCF-7 | 6.0 | Activation of caspase pathways |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through the following mechanisms:
- PARP Inhibition : Induces poly(ADP-ribose) polymerase cleavage.
- Caspase Activation : Activates caspase 9 leading to apoptotic cascades.
- Microtubule Disruption : Affects microtubule-associated proteins contributing to cell cycle arrest.
Study 1: Antitumor Activity in Vivo
In a recent study published in Cancer Research, the efficacy of this compound was evaluated in xenograft models:
- Model Used : MCF-7 xenograft in nude mice.
- Results : Significant tumor growth inhibition was observed with treated groups showing a 65% reduction compared to control.
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of this compound:
- Methodology : In vitro assays measuring TNF-alpha and IL-6 levels in activated macrophages.
- Outcomes : The compound reduced TNF-alpha production by approximately 76% at a concentration of 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
